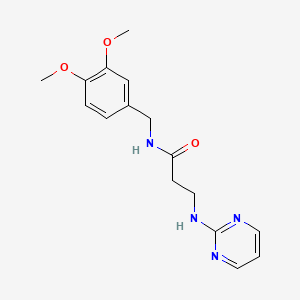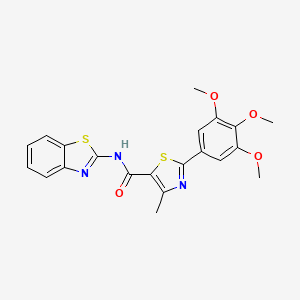![molecular formula C20H26ClNO3 B14957761 6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B14957761.png)
6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is a complex organic compound with a chromen-2-one core structure This compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxy group at the 7th position, and a propyl group at the 4th position Additionally, it features a 2-ethylpiperidino group attached via a methylene bridge at the 8th position
Métodos De Preparación
The synthesis of 6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the use of a chromen-2-one precursor, which undergoes a series of reactions to introduce the desired substituents.
Starting Material: The synthesis typically begins with a chromen-2-one derivative.
Hydroxylation: The hydroxy group at the 7th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Alkylation: The propyl group at the 4th position can be introduced via alkylation reactions using propyl halides in the presence of a base.
Piperidino Substitution:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Análisis De Reacciones Químicas
6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to modify the chromen-2-one core or the substituents. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Aplicaciones Científicas De Investigación
6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxy group at the 7th position and the piperidino group play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the piperidino and propyl groups, which may result in different biological activities.
8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one: Lacks the chlorine atom, which may affect its reactivity and interactions.
6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one: Contains a phenyl group instead of a propyl group, potentially altering its properties and applications.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H26ClNO3 |
|---|---|
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-propylchromen-2-one |
InChI |
InChI=1S/C20H26ClNO3/c1-3-7-13-10-18(23)25-20-15(13)11-17(21)19(24)16(20)12-22-9-6-5-8-14(22)4-2/h10-11,14,24H,3-9,12H2,1-2H3 |
Clave InChI |
YVJZCSTYCGPQEY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCCC3CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-furyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14957679.png)
![3-benzyl-5-[(2-chloro-6-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B14957687.png)
![N-[3-(hexylamino)-3-oxopropyl]benzamide](/img/structure/B14957688.png)
![methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B14957693.png)
![2-(2-fluorophenyl)-5-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B14957708.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B14957720.png)
![2-[(1-oxo-1H-isochromen-3-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14957728.png)
![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B14957731.png)
![2-(3-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B14957739.png)
![5-(4-methoxyphenyl)-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957743.png)

![2-hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14957755.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B14957760.png)

